molecular formula C12H13N3 B14566396 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile CAS No. 61757-82-2

2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile

Cat. No.: B14566396
CAS No.: 61757-82-2
M. Wt: 199.25 g/mol
InChI Key: QLFYHKPYETZLBA-UHFFFAOYSA-N
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Description

2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile: is an organic compound with a unique bicyclic structure The compound is derived from the norbornane framework, which is a bridged bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile typically involves the reaction of norbornane derivatives with cyanoethylating agents. One common method includes the use of cyanoethylation reactions where the norbornane derivative is treated with acrylonitrile under basic conditions to introduce the cyanoethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyanoethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its bicyclic structure can be utilized to create molecules with specific biological activities .

Industry: In material science, the compound is explored for its potential use in the development of new materials with unique properties, such as polymers and resins .

Mechanism of Action

The mechanism by which 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to amines, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both cyanoethyl and dicarbonitrile groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound in synthetic chemistry and material science .

Properties

CAS No.

61757-82-2

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(2-cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile

InChI

InChI=1S/C12H13N3/c13-3-1-2-12(8-15)6-9-4-10(7-14)11(12)5-9/h9-11H,1-2,4-6H2

InChI Key

QLFYHKPYETZLBA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C#N)C(C2)(CCC#N)C#N

Origin of Product

United States

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